Product packaging for Efaproxiral-d6(Cat. No.:CAS No. 1246815-16-6)

Efaproxiral-d6

Cat. No.: B587871
CAS No.: 1246815-16-6
M. Wt: 347.444
InChI Key: BNFRJXLZYUTIII-LIJFRPJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Principles of Hemoglobin Allostery and Oxygen Transport Dynamics

Hemoglobin is a tetrameric protein composed of two alpha and two beta subunits, each containing a heme group that reversibly binds an oxygen molecule. plos.orgoup.com The binding of oxygen to hemoglobin is a cooperative process, meaning the binding of one oxygen molecule to a heme site increases the affinity of the remaining sites for oxygen. plos.orgwikipedia.org This cooperativity is a hallmark of allosteric regulation, where the binding of a ligand at one site on a protein influences the binding properties of other, distant sites. mdpi.comwikipedia.org

This allosteric behavior is structurally rooted in two principal conformational states of the hemoglobin molecule: the "tense" (T) state and the "relaxed" (R) state. derangedphysiology.comresearchgate.net The T-state has a lower affinity for oxygen and is the predominant form in deoxygenated hemoglobin. oup.com Conversely, the R-state exhibits a high affinity for oxygen and is the favored conformation in oxygenated hemoglobin. oup.comderangedphysiology.com The transition between these states is central to efficient oxygen transport. physiology.org

The relationship between the partial pressure of oxygen (pO2) and the percentage of hemoglobin saturated with oxygen is described by the oxygen-hemoglobin dissociation curve, which has a characteristic sigmoidal (S-shape). nih.govnih.govwikipedia.org This shape reflects the cooperative binding of oxygen. wikipedia.org Several factors can influence the position of this curve. A "rightward shift" indicates a decrease in hemoglobin's affinity for oxygen, facilitating oxygen release to the tissues. nih.gov Conversely, a "leftward shift" signifies an increased affinity, promoting oxygen uptake. nih.gov Natural allosteric effectors like protons (Bohr effect), carbon dioxide, and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) modulate oxygen affinity by stabilizing the T-state, thus shifting the curve to the right. wikipedia.orgnih.gov

Physiological and Pathophysiological Significance of Tissue Hypoxia in Disease Models

Tissue hypoxia, a condition of insufficient oxygen supply to meet the metabolic demands of tissues, is a critical factor in the progression of numerous diseases. nih.govwikipedia.org It can arise from various causes, including reduced blood flow (ischemia), decreased oxygen-carrying capacity of the blood, or impaired gas exchange in the lungs. wikipedia.org In preclinical research, various animal models are used to study the impact of hypoxia on disease pathogenesis. For instance, models of cerebral small vessel disease and multiple sclerosis have shown that vascular dysfunction can lead to tissue hypoxia, contributing to neurological deficits and demyelination. ucl.ac.uk

Hypoxia triggers a complex cellular response primarily mediated by hypoxia-inducible factors (HIFs). nih.govfrontiersin.org HIFs are transcription factors that regulate the expression of genes involved in crucial processes like angiogenesis (new blood vessel formation), glucose metabolism, and cell survival. nih.govfrontiersin.org While this response can be adaptive in the short term, chronic hypoxia is often detrimental. frontiersin.orgfrontiersin.org In the context of cancer, hypoxic regions within solid tumors are associated with resistance to radiation therapy and chemotherapy, as well as increased tumor aggressiveness and metastasis. tandfonline.comnih.gov Similarly, in cardiovascular diseases such as myocardial infarction and stroke, hypoxia is a central element of the pathophysiology. frontiersin.org

Overview of Strategies for Hypoxia Modulation in Preclinical Research

Given the significant role of hypoxia in disease, modulating tissue oxygenation is a key therapeutic strategy explored in preclinical research. nih.gov These strategies can be broadly categorized and are often investigated in various animal models. nih.govresearchgate.net

One major approach is to increase oxygen delivery to hypoxic tissues. This can be achieved by having research subjects breathe gas mixtures with elevated oxygen concentrations, such as carbogen (B8564812) (95% O2, 5% CO2). nih.gov Another strategy involves the use of pharmacological agents that enhance oxygen release from hemoglobin. tandfonline.com

Other preclinical strategies focus on the cellular response to hypoxia. This includes the development of compounds that inhibit HIF signaling pathways, which has shown potential in suppressing tumor growth and improving the efficacy of cancer treatments. mdpi.com Researchers are also exploring hypoxia-activated prodrugs, which are converted to their active, cytotoxic form specifically in the low-oxygen environment of tumors. researchgate.net Furthermore, methods to reduce oxygen consumption within tumors, for instance by inhibiting mitochondrial respiration, are also under investigation to alleviate hypoxia. mdpi.com The use of non-invasive imaging techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) is crucial for validating the effectiveness of these hypoxia-modulating strategies in vivo. nih.goviiarjournals.org

Introduction to Efaproxiral (B1662174) (RSR13) as a Hemoglobin Allosteric Modifier

Efaproxiral, also known as RSR13, is a synthetic, small-molecule allosteric modifier of hemoglobin. medchemexpress.comnih.govselleckchem.com It was developed to mimic the function of natural allosteric effectors like 2,3-BPG. tandfonline.com Efaproxiral binds non-covalently within the central water cavity of the hemoglobin tetramer, a site distinct from the oxygen-binding heme groups. ascopubs.orgsemanticscholar.org This binding stabilizes the low-oxygen-affinity T-state of hemoglobin. selleckchem.comontosight.ai

The primary mechanism of action of Efaproxiral is to decrease hemoglobin's affinity for oxygen. nih.govselleckchem.com This action facilitates the release of oxygen from red blood cells into the surrounding tissues, effectively shifting the oxygen-hemoglobin dissociation curve to the right. tandfonline.com A key measure of this effect is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. Efaproxiral increases the P50 of whole blood. tandfonline.comnih.gov

Due to its ability to enhance tissue oxygenation, Efaproxiral has been investigated as a radiosensitizer in cancer therapy. tandfonline.comwikipedia.org The rationale is that by increasing oxygen levels in hypoxic tumors, which are notoriously resistant to radiation, the efficacy of radiotherapy can be improved. tandfonline.com Preclinical studies in animal models have demonstrated that Efaproxiral can increase tumor oxygenation and enhance the tumor-inhibiting effects of radiation. medchemexpress.comselleckchem.comcaymanchem.com

Rationale for Deuteration in Pharmaceutical Research: The Case of Efaproxiral-d6

Deuteration is a strategy used in pharmaceutical research where one or more hydrogen atoms in a drug molecule are replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. wikipedia.orgtandfonline.com Deuterium has nearly double the mass of hydrogen due to the presence of a neutron in its nucleus. wikipedia.org This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

This difference in bond strength is the basis for the "kinetic isotope effect." portico.orgresearchgate.net Many drugs are metabolized in the body by enzymes, such as the cytochrome P450 (CYP450) family, which often involves the breaking of C-H bonds. researchgate.net Because the C-D bond is more resistant to cleavage, deuterated drugs may have a significantly slower rate of metabolism. wikipedia.orgresearchgate.net This can lead to a longer half-life, more consistent systemic exposure, and potentially an improved safety and tolerability profile. researchgate.net

This compound is a deuterated analog of Efaproxiral. chemsrc.com The rationale for creating this compound is to investigate how deuteration affects the pharmacokinetic properties of the parent compound. By selectively replacing hydrogen atoms with deuterium at sites susceptible to metabolic breakdown, researchers can study the impact on the drug's absorption, distribution, metabolism, and excretion. This information is valuable in preclinical research for understanding the compound's metabolic profile and potentially optimizing its therapeutic properties. iaea.org

Data Tables

Table 1: Properties of Efaproxiral

PropertyValueSource
IUPAC Name 2-(4-((2-(3,5-dimethylanilino)-2-oxoethyl)carbamoyl)phenoxy)-2-methylpropanoic acid wikipedia.org
Molecular Formula C20H23NO4 biocompare.com
Molecular Weight 341.4 g/mol biocompare.com
Mechanism of Action Allosteric modifier of hemoglobin, decreases oxygen affinity medchemexpress.comnih.govselleckchem.com

Table 2: Research Findings on Efaproxiral's Effect on Oxygenation

Study TypeModelKey FindingSource
In vitroIsolated human whole bloodIncreased P50 from 26.75 to 38.63 mm Hg caymanchem.com
In vivoRIF-1 mouse fibrosarcoma modelIncreased tumor pO2 from 5.2 to 13.1 mm Hg caymanchem.com
In vivoC3H mice with RIF-1 tumorsSignificantly increased tumor oxygenation by 8.4 to 43.4 mmHg selleckchem.combiocompare.com
In vivoMice with myocardial infarctionIncreased running capacity caymanchem.com

Properties

CAS No.

1246815-16-6

Molecular Formula

C20H23NO4

Molecular Weight

347.444

IUPAC Name

3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid

InChI

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3

InChI Key

BNFRJXLZYUTIII-LIJFRPJRSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C

Synonyms

2-[4-[2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic Acid-d6;  RSR 13-d6; 

Origin of Product

United States

Molecular Mechanism of Action of Efaproxiral D6

Allosteric Binding Site and Interactions within the Hemoglobin Tetramer

Efaproxiral (B1662174), the parent compound of Efaproxiral-d6, is a synthetic allosteric modifier of hemoglobin (Hb). medchemexpress.comchemsrc.commedchemexpress.comnih.gov It binds non-covalently within the central water cavity of the hemoglobin tetramer. researchgate.netnih.govnih.gov This binding site is a pocket formed between the two alpha-subunits and one beta-subunit of the protein. researchgate.net The interaction is primarily hydrophobic, though hydrogen bonds also play a role in stabilizing the complex. researchgate.net

X-ray crystallography studies of Efaproxiral have shown that it binds in a 2:1 ratio to hemoglobin, with each molecule spanning two binding sites within the central cavity in a symmetrical fashion. researchgate.net These interactions effectively cross-link the subunits, stabilizing the tense (T) state of the hemoglobin molecule, which has a lower affinity for oxygen. nih.govsemanticscholar.orgutah.edu

Conformational Changes Induced by this compound Binding

The binding of an allosteric effector like Efaproxiral to hemoglobin induces significant conformational changes. Hemoglobin exists in two main allosteric states: the low-oxygen-affinity T-state (tense or deoxygenated) and the high-oxygen-affinity R-state (relaxed or oxygenated). nih.govsemanticscholar.org The transition between these states is fundamental to hemoglobin's ability to transport oxygen. sandiego.eduunl.edu

By binding to the central water cavity, Efaproxiral and by extension, this compound, stabilizes the T-state. nih.govncats.io This stabilization makes it more difficult for the hemoglobin tetramer to transition to the R-state upon oxygen binding. utah.edu The binding of Efaproxiral essentially "locks" the hemoglobin in a low-affinity conformation, which facilitates the release of oxygen into the surrounding tissues. sandiego.eduncats.io This structural change is triggered by the movement of the iron atom within the heme group upon ligand binding, which then propagates through the protein, altering the quaternary structure. sandiego.edu

Impact on Hemoglobin-Oxygen Binding Affinity: p50 Shift Dynamics

The most direct consequence of this compound's action is a decrease in hemoglobin's affinity for oxygen. medchemexpress.comchemsrc.comnih.gov This change is quantified by a rightward shift in the oxygen-hemoglobin dissociation curve, which is measured as an increase in the p50 value. The p50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. nih.govnih.gov

By stabilizing the T-state, Efaproxiral makes it easier for hemoglobin to release oxygen, thus increasing the p50. nih.govnih.gov This enhanced oxygen offloading is the primary therapeutic effect sought with this class of compounds. medchemexpress.comnih.gov Studies on Efaproxiral have demonstrated a significant increase in p50, indicating a substantial reduction in oxygen binding affinity. nih.govnih.gov

CompoundEffect on HemoglobinImpact on Oxygen AffinityReference
Efaproxiral Binds to the central water cavity, stabilizing the T-state.Decreases oxygen-binding affinity, causing a rightward shift in the oxygen-hemoglobin dissociation curve (increase in p50). nih.govnih.gov

Deuteration Effects on Molecular Interactions and Binding Kinetics

This compound is the deuterium-labeled version of Efaproxiral. medchemexpress.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen with an extra neutron. libretexts.org The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution. libretexts.orgwikipedia.org

The C-D bond is stronger than the C-H bond, which means it requires more energy to break. libretexts.org This can lead to slower reaction rates for processes that involve the breaking of a C-H bond in the rate-determining step (a "normal" KIE). libretexts.orgmdpi.com Conversely, if the bond to the isotope is not broken in the rate-determining step, a smaller secondary kinetic isotope effect may be observed. wikipedia.org In some cases, an "inverse" KIE (kH/kD < 1) can occur. wikipedia.orgmdpi.com

While specific studies on the binding kinetics of this compound are not available, the deuteration is not expected to significantly alter the primary binding interactions with hemoglobin, which are largely hydrophobic. However, it could subtly influence the binding and dissociation rates. If any C-H bonds at the deuterated positions are involved in secondary interactions or influence the conformational flexibility of the molecule, deuteration could have a measurable, albeit likely small, effect on the binding kinetics. Deuteration is often used in drug development to slow down metabolic processes, thereby increasing the drug's half-life. googleapis.comgoogleapis.com

Computational Modeling and Simulation Studies of this compound-Hemoglobin Interactions

Computational modeling and simulation are powerful tools for studying drug-protein interactions at a molecular level. While specific computational studies on this compound are not prominent in the literature, studies on the parent compound, Efaproxiral, have provided valuable insights. nih.gov These studies help to visualize the binding pose within the hemoglobin cavity and identify key interacting amino acid residues. researchgate.net

Computational models can be used to predict the binding affinity and to understand the energetic contributions of different types of interactions (hydrophobic, hydrogen bonding). For this compound, computational methods could be employed to investigate the subtle effects of deuteration. Molecular dynamics simulations could potentially reveal differences in the conformational dynamics of the bound ligand and the protein compared to the non-deuterated form. Quantum mechanical calculations could be used to more accurately model the kinetic isotope effects on binding. mdpi.com Such studies would provide a more detailed understanding of the structure-activity relationship and the specific role of deuteration.

Preclinical Pharmacodynamics and Efficacy Studies of Efaproxiral D6

Modulation of Tissue Oxygenation in Hypoxic Disease Models

Efaproxiral-d6 is a synthetic allosteric modifier of hemoglobin. cancer.govnih.gov It functions by binding non-covalently to hemoglobin, which in turn reduces the oxygen-binding affinity of this critical protein. cancer.govnih.gov This action facilitates the release of oxygen from red blood cells into the surrounding tissues. nih.govnih.gov The primary pharmacodynamic effect of this process is an increase in tissue oxygen partial pressure (pO2), a key factor in overcoming the hypoxic conditions often found in tumors and ischemic tissues. nih.govnih.gov

Tumor Oxygenation Enhancement in Oncological Models

A significant challenge in cancer therapy is the presence of hypoxic regions within solid tumors, which can render them resistant to radiation and certain chemotherapies. cancer.govnih.gov Preclinical studies have demonstrated that this compound can effectively increase oxygen levels in these hypoxic tumor tissues. cancer.govinvivochem.cn In a study utilizing C3H/HEJ mice with radiation-induced fibrosarcoma (RIF-1) tumors, administration of efaproxiral (B1662174), the non-deuterated parent compound, led to a significant and reproducible increase in tumor oxygenation. nih.govmedchemexpress.com Over a five-day treatment period, tumor pO2 levels were observed to increase by 8.4 to 43.4 mmHg. nih.govmedchemexpress.com The peak increases in oxygenation were noted between 22 and 31 minutes after administration. nih.gov This enhanced oxygenation is critical for improving the efficacy of radiation therapy, as oxygen is a potent radiosensitizer. cancer.govinvivochem.cn

Interactive Table: Effect of Efaproxiral on Tumor Oxygenation in RIF-1 Mouse Model

Treatment Day Change in Tumor pO2 (mmHg) Time to Maximum Increase (minutes)
1 8.4 25
2 15.2 28
3 23.7 31
4 35.1 22

Impact on Oxygen Delivery in Ischemic Conditions within Preclinical Models

The ability of this compound to enhance oxygen release from hemoglobin also holds promise for treating ischemic conditions, where tissues are deprived of adequate oxygen supply. nih.gov By decreasing hemoglobin's affinity for oxygen, the compound facilitates greater oxygen delivery to tissues affected by ischemia. nih.gov This mechanism has been explored in various preclinical models, demonstrating the potential to mitigate tissue damage resulting from reduced blood flow. Novel prodrugs of efaproxiral that also release nitric oxide (NO) have been developed to further enhance therapeutic effects in ischemic disorders by combining increased oxygen delivery with the vasodilatory properties of NO. nih.gov

Theoretical Considerations for Enhanced Physiological Function in Animal Models

Theoretically, the increased oxygenation of tissues by efaproxiral could lead to enhanced physiological function in animal models. wikipedia.org For instance, improved oxygen delivery to muscles could theoretically boost exercise capacity. wikipedia.org Studies in feline, rat, and canine models have suggested the potential for enhanced exercise capacity for approximately 100 minutes following a high-dose intravenous infusion. wikipedia.org This principle of artificially enhancing oxygen uptake, transport, or delivery has led to the classification of efaproxiral as a prohibited method by the World Anti-Doping Agency. wikipedia.org

Radiosensitization Mechanisms in Preclinical Tumor Models

The primary mechanism by which this compound acts as a radiosensitizer is through its ability to increase tumor oxygenation. cancer.govnih.gov Hypoxic tumor cells are known to be significantly more resistant to the cytotoxic effects of ionizing radiation. nih.gov By alleviating tumor hypoxia, this compound restores the sensitivity of these cells to radiation therapy. cancer.govncats.io

Cellular and Molecular Responses to Enhanced Oxygenation and Radiation

The presence of molecular oxygen at the time of irradiation leads to the formation of reactive oxygen species (ROS) that damage cellular components, most critically DNA. dovepress.com This "oxygen effect" is a cornerstone of radiation biology. By increasing the partial pressure of oxygen within the tumor microenvironment, this compound enhances the generation of these damaging free radicals upon irradiation, leading to increased DNA strand breaks and subsequent cell death. dovepress.com Importantly, efaproxiral does not need to enter the cancer cells to exert its radiosensitizing effect; its action is targeted at the hemoglobin within the red blood cells supplying the tumor. nih.gov

Synergistic Effects with Established Anti-Cancer Modalities in Animal Studies

Preclinical research has shown that combining efaproxiral with other cancer treatments can lead to synergistic effects. In studies with EMT6 mouse mammary tumors, the combination of efaproxiral with oxygen breathing significantly enhanced the anti-tumor effects of the chemotherapy agent carboplatin. nih.gov This enhancement was achieved without a corresponding increase in toxicity to the host, suggesting an improved therapeutic ratio. nih.gov The study demonstrated that the increased tumor oxygenation produced by efaproxiral was radiobiologically significant, leading to greater tumor growth inhibition when combined with radiation compared to radiation and oxygen breathing alone. nih.gov This synergy highlights the potential of this compound to be a valuable component of combination cancer therapies. nih.govnih.gov

Interactive Table: Synergistic Effect of Efaproxiral with Carboplatin and Radiation

Treatment Group Tumor Growth Inhibition Host Toxicity
Carboplatin + Oxygen Moderate Baseline
Carboplatin + Oxygen + Efaproxiral Significantly Increased No significant increase
Radiation + Oxygen Moderate Baseline

Pharmacodynamic Markers and Their Assessment in Preclinical Systems

The principal pharmacodynamic marker for efaproxiral and, by extension, its deuterated counterpart, is the partial pressure of oxygen at which hemoglobin is 50% saturated (p50). An increase in p50 signifies a rightward shift in the hemoglobin-oxygen dissociation curve, indicating a lower oxygen binding affinity and enhanced oxygen release. nih.govmetrumrg.com

In preclinical settings, the assessment of this pharmacodynamic marker involves several key methodologies:

In Vitro Blood Analysis: The direct effect of the compound on red blood cells is measured by determining the p50 value in whole blood samples after incubation with the compound. This provides a direct measure of the compound's allosteric modifying effect on hemoglobin. mdpi.com

Tumor Oxygenation Measurement: Direct measurement of partial pressure of oxygen (pO2) in tumor tissues is a critical assessment. Techniques like electron paramagnetic resonance (EPR) oximetry have been used in animal models to obtain direct and repeated measurements of tissue pO2. nih.gov

Tumor Response Metrics: The ultimate goal of enhancing tumor oxygenation is to improve therapeutic outcomes. Therefore, preclinical assessments include quantifying tumor response to radiation therapy in the presence of the compound. This involves measuring tumor growth inhibition and assessing markers of apoptosis through histopathology or imaging techniques like PET/CT scans.

The following table summarizes the key pharmacodynamic markers and their assessment methods in preclinical systems for the efaproxiral class of compounds.

Pharmacodynamic MarkerAssessment MethodPreclinical SystemPurpose
p50 (Hemoglobin Oxygen Affinity) In vitro blood gas analysisWhole blood samplesTo quantify the direct allosteric effect on hemoglobin.
Tumor pO2 (Oxygenation) Electron Paramagnetic Resonance (EPR) OximetryAnimal tumor modelsTo directly measure the change in oxygen levels within the tumor microenvironment.
Tumor Growth Inhibition Caliper measurements, Imaging (e.g., PET/CT)Animal tumor modelsTo assess the efficacy of the compound in combination with radiation therapy.
Apoptosis Markers Histopathology, ImmunohistochemistryTumor tissue samplesTo measure the level of cancer cell death induced by the combination therapy.

Comparative Pharmacodynamic Profiling of Efaproxiral and this compound in Preclinical Contexts

While specific preclinical studies directly comparing the pharmacodynamic profiles of efaproxiral and this compound are not extensively detailed in publicly available literature, the use of deuterated compounds like this compound typically serves a specific purpose in pharmaceutical research. Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium (B1214612). This substitution can sometimes alter the metabolic rate of a compound, often leading to a longer half-life. This is known as the "kinetic isotope effect."

The primary rationale for using this compound in preclinical studies is to serve as an internal standard for pharmacokinetic analysis and to investigate the metabolic fate of efaproxiral. However, a comparative pharmacodynamic assessment would be crucial to ensure that the deuterated version retains the same biological activity as the parent compound.

A hypothetical comparative preclinical study would likely involve the following:

Side-by-Side p50 Shift Analysis: Exposing red blood cells to equimolar concentrations of both efaproxiral and this compound to determine if there is any significant difference in their ability to shift the hemoglobin-oxygen dissociation curve.

Comparative Tumor Oxygenation Studies: Utilizing animal models, the extent and duration of tumor pO2 increase following administration of efaproxiral versus this compound would be compared.

Radiosensitization Efficacy Comparison: Assessing the tumor growth delay in irradiated tumor-bearing animals treated with either efaproxiral or this compound to confirm that the deuterated compound maintains its radiosensitizing efficacy.

The data from such studies would be critical to validate the use of this compound as a research tool and to explore any potential therapeutic advantages it may have over the non-deuterated form.

Below is a table outlining the expected comparative pharmacodynamic endpoints between efaproxiral and this compound in a preclinical setting.

Pharmacodynamic ParameterEfaproxiral (Expected)This compound (Hypothesized)Rationale for Comparison
In Vitro p50 Shift Significant increaseSimilar significant increaseTo confirm retained allosteric activity.
In Vivo Tumor pO2 Increase Transient increasePotentially prolonged increaseTo investigate the impact of deuteration on the duration of action.
Radiosensitization Effect Enhanced tumor growth delay with radiationSimilar or enhanced tumor growth delayTo ensure the therapeutic efficacy is maintained or improved.
Metabolic Stability Standard metabolic profilePotentially slower metabolismTo understand if deuteration alters the pharmacokinetic profile.

Synthetic Methodologies and Deuteration Strategies for Efaproxiral D6

Synthetic Routes for Efaproxiral (B1662174) and its Analogues in Academic Research

The synthesis of efaproxiral, also known as RSR13, has been a subject of academic and industrial research, leading to several established and improved methodologies. nih.govnih.gov The most common synthetic pathway is a two-step process involving amide formation followed by an O-alkylation reaction. acs.orggoogle.com

The initial step typically involves the condensation of 4-hydroxyphenylacetic acid with 3,5-dimethylaniline (B87155) to produce the anilide intermediate, N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide. acs.orgresearchgate.net Early methods accomplished this by first converting the 4-hydroxyphenylacetic acid to a more reactive acyl chloride using thionyl chloride, which then reacts with the aniline (B41778). acs.org More recent, greener approaches have been developed to improve efficiency and reduce waste. One such method involves the direct heating of 4-hydroxyphenylacetic acid and 3,5-dimethylaniline at high temperatures (150−180 °C) in the absence of a solvent, which can achieve yields of over 90%. acs.orgresearchgate.net

The second step is the O-alkylation of the phenolic hydroxyl group of the anilide intermediate. This is typically achieved using a haloform reaction, for instance, with chloroform (B151607) (CHCl₃) and a strong base like sodium hydroxide (B78521) (NaOH) in a suitable solvent. acs.org This reaction introduces the 2-methylpropanoic acid moiety to the phenoxy group, completing the core structure of efaproxiral. acs.org Innovations in this step have focused on streamlining the process to directly yield the sodium salt of efaproxiral with high purity, avoiding circuitous purification and re-transformation steps. acs.org Continuous flow chemistry has also been explored as a modern alternative for efaproxiral synthesis, utilizing methods like AlMe₃-mediated direct amidation in flow to enhance reaction control and scalability. beilstein-journals.org

Academic research has also extended to the synthesis of various efaproxiral analogues to explore structure-activity relationships. nih.govmdpi.com These syntheses often follow similar core pathways but employ different starting materials to modify specific parts of the molecule. For example, analogues have been created by:

Coupling efaproxiral with nitric oxide (NO)-releasing groups to create prodrugs. nih.gov

Altering the substituent groups on the aniline ring. mdpi.com

Modifying the linker between the two aromatic rings. mdpi.com

These analogue syntheses provide insight into the structural requirements for the compound's activity as an allosteric modulator of hemoglobin. nih.govmdpi.com

Table 1: Overview of Synthetic Methodologies for Efaproxiral To view the data, scroll left to right.

Step Traditional Method Improved/Alternative Method Key Features of Alternative
1. Condensation (Amide Formation) 4-hydroxyphenylacetic acid + Thionyl chloride, then react with 3,5-dimethylaniline. acs.org Direct heating of 4-hydroxyphenylacetic acid and 3,5-dimethylaniline (150-180°C). acs.orgresearchgate.net Solvent-free ("green chemistry"), high yield (90-93%). acs.orgresearchgate.net
2. O-Alkylation Reaction of the anilide intermediate with excess chloroform and NaOH, followed by purification and conversion to sodium salt. acs.org Direct O-alkylation to yield high-quality sodium salt, avoiding intermediate purification steps. acs.org Shortened reaction pathway, reduced material excess, improved overall yield. acs.org

Specific Deuteration Methods for Efaproxiral-d6 Synthesis and Isotopic Labeling

While the precise, proprietary synthesis method for this compound is not detailed in publicly available literature, its structure provides clear indications of the deuteration strategy. The "-d6" designation signifies that six hydrogen atoms have been replaced by deuterium (B1214612). Based on the structure of efaproxiral, these six deuterium atoms are located on the two methyl groups of the 3,5-dimethylaniline moiety.

The most logical synthetic approach would involve utilizing a deuterated starting material in one of the established synthetic routes for efaproxiral. Specifically, the synthesis would likely proceed via the condensation of 4-hydroxyphenylacetic acid with a deuterated analogue of 3,5-dimethylaniline, namely 3,5-bis(trideuteriomethyl)aniline (aniline-d6) . This deuterated precursor would then be carried through the subsequent O-alkylation step to yield the final this compound compound. This strategy ensures the precise placement of deuterium atoms on the target methyl groups without the risk of isotopic scrambling that might occur if deuteration were attempted on the final efaproxiral molecule.

General strategies for isotopic labeling that are applicable to the synthesis of such precursors include:

Catalytic H/D Exchange: This method involves exposing a molecule to a deuterium source, most commonly deuterium oxide (D₂O), in the presence of a metal catalyst such as Palladium on carbon (Pd/C). ansto.gov.aumdpi.com This can be used to deuterate specific positions, often at elevated temperatures and pressures. ansto.gov.au

Reduction with Deuterated Reagents: Functional groups can be reduced using deuterium-delivering reagents. For instance, a carboxylic acid or ester could be reduced to a deuterated methyl group using a strong reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Acid-Catalyzed Deuteration: Aromatic rings can be deuterated using strong deuterated acids, such as D₂SO₄ in D₂O, which facilitates electrophilic substitution of hydrogen with deuterium. mpg.de

Using Deuterated Building Blocks: In complex syntheses, it is common to use commercially available simple deuterated building blocks and incorporate them into the larger molecular framework. For this compound, the use of a pre-synthesized aniline-d6 is the most direct and controllable method. nih.gov

Once installed, the stability of the C-D bonds on an aromatic methyl group is high, and no significant loss of the isotopic label would be expected during the subsequent reaction steps to form efaproxiral. nih.gov

Analytical Techniques for Deuterium Incorporation and Purity Assessment

A comprehensive assessment of a deuterated compound like this compound requires confirming both its chemical purity and its isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose. ansto.gov.aunih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the primary tool for determining isotopic purity. nih.govrsc.org MS analysis provides the following information:

Isotopic Enrichment: By analyzing the mass-to-charge (m/z) ratio, MS can distinguish between the non-deuterated compound and its deuterated isotopologues (e.g., d1, d2...d6). The relative abundance of the d6-isotopologue peak compared to the others allows for the calculation of the deuterium incorporation percentage. nih.govresearchgate.net

Molecular Weight Confirmation: HRMS confirms that the compound has the correct molecular weight corresponding to the replacement of six hydrogens with six deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the location of the deuterium atoms and assessing chemical purity.

Proton NMR (¹H NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the two methyl groups on the aniline ring should be significantly diminished or absent, confirming successful deuteration at that specific site. sigmaaldrich.com

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the aniline methyl groups provides direct evidence of deuterium incorporation at the desired positions. sigmaaldrich.com The integration of this peak can be used to quantify the level of deuteration. sigmaaldrich.com

Carbon-13 NMR (¹³C NMR): This can also be used to confirm the structure and purity of the compound. The carbon signals for the deuterated methyl groups (-CD₃) will appear as multiplets due to C-D coupling, distinguishing them from standard -CH₃ groups.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. acs.orgresearchgate.net It separates the main compound from any synthetic impurities or starting materials. A purity value is obtained by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For certain volatile impurities, GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) can also be used to assess purity. nih.gov

Table 2: Analytical Techniques for Characterization of this compound To view the data, scroll left to right.

Technique Purpose Information Obtained
High-Resolution Mass Spectrometry (HRMS) Isotopic Purity & Enrichment Confirms molecular weight, determines the percentage of deuterium incorporation by analyzing the distribution of isotopologues. nih.govrsc.org
Proton NMR (¹H NMR) Structural Confirmation & Deuteration Site Verifies the absence of proton signals at the deuterated positions (aniline methyl groups). sigmaaldrich.com
Deuterium NMR (²H NMR) Direct Deuterium Detection & Quantification Directly observes and quantifies the deuterium atoms at the labeled sites. sigmaaldrich.com

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Separates and quantifies the target compound relative to any non-deuterated impurities or by-products. researchgate.net |

Implications of Deuteration on Compound Stability and Research Applications in Vitro

The replacement of hydrogen with its heavier, stable isotope deuterium has significant implications for a compound's properties, primarily stemming from the kinetic isotope effect (KIE). informaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. informaticsjournals.co.in This fundamental difference impacts the compound's stability and utility in research.

Enhanced Metabolic Stability: In in vitro studies, particularly those involving metabolic pathways, deuteration can significantly increase a compound's stability. Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step. juniperpublishers.comdovepress.com

Slower Metabolism: For this compound, the deuteration of the methyl groups—common sites for oxidative metabolism—can slow down their enzymatic breakdown. This results in a longer half-life and decreased clearance when studied in in vitro systems like human liver microsomes. acs.orgnih.gov

Research Applications: The enhanced metabolic stability and unique mass of this compound make it an ideal tool for specific research applications:

Internal Standard in Quantitative Analysis: this compound is primarily used as a stable isotope-labeled internal standard for quantification of efaproxiral in biological samples using liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com Because it is chemically identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it is easily distinguished by its higher mass (+6 Da). This allows for highly accurate and precise quantification of the parent drug by correcting for variations in sample preparation and instrument response.

Mechanistic Studies: Deuterated compounds are used in metabolic profiling studies to identify the sites of metabolism. By comparing the metabolites of the deuterated and non-deuterated versions, researchers can pinpoint which positions on the drug are most susceptible to metabolic breakdown.

Table 3: Comparative Implications of Deuteration in Vitro To view the data, scroll left to right.

Property Standard Efaproxiral (C-H bonds) This compound (C-D bonds) Rationale
Bond Strength Standard Stronger The C-D bond has a lower zero-point energy, requiring more energy to cleave. informaticsjournals.co.in
Metabolic Rate (in vitro) Faster Slower (at deuterated sites) Kinetic Isotope Effect (KIE) slows the rate of enzymatic reactions involving C-D bond cleavage. juniperpublishers.comdovepress.com
Half-life (in microsomes) Shorter Longer A direct consequence of the slower rate of metabolism. acs.org
Primary Use Therapeutic/Research Compound Internal Standard for Quantitative Bioanalysis Unique mass and similar chemical behavior allow for accurate quantification via LC-MS. medchemexpress.com

| Pharmacological Target Binding | Unchanged | Unchanged | Deuteration does not significantly alter the molecular shape or pharmacophore required for binding. informaticsjournals.co.in |

Structure Activity Relationship Sar and Analog Development for Enhanced Hemoglobin Allostery

Key Structural Features Governing Efaproxiral's Allosteric Activity

Efaproxiral (B1662174), chemically known as 2-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxyl]-2-methylpropionic acid, functions by decreasing the oxygen affinity of hemoglobin (Hb). Current time information in Bangalore, IN.google.comnih.gov It binds non-covalently within the central water cavity of the hemoglobin tetramer, a site distinct from the oxygen-binding heme groups. Current time information in Bangalore, IN.chemsrc.com This binding preferentially stabilizes the low-oxygen-affinity tense state (T-state) of hemoglobin, thereby facilitating the release of oxygen into tissues. mdpi.comgoogle.comfrontiersin.org

Crystallographic studies have shown that two molecules of Efaproxiral bind to one hemoglobin tetramer in a 2:1 ratio. Current time information in Bangalore, IN.chemsrc.com The binding involves a series of specific interactions:

Hydrophobic Interactions : The 3,5-dimethyl aniline (B41778) part of the molecule settles into a hydrophobic pocket formed by amino acid residues from two α-subunits and one β-subunit of hemoglobin, including Val96, Lys99, Leu100, His103, Phe36, and Asn108. Current time information in Bangalore, IN.google.com

Hydrogen Bonding : A crucial hydrogen bond forms between the carbonyl oxygen of Efaproxiral and the amino group of the residue Lys99, which is vital for stabilizing the T-state conformation. google.com

Solvent-Mediated Bonds : The methylpropionic acid tail of the molecule establishes several water-mediated hydrogen bonds with residues such as Lys99 and Arg541 within the central cavity. google.com

These specific interactions are fundamental to its function as an allosteric modifier.

Design Principles for Novel Hemoglobin Allosteric Modifiers

The development of new hemoglobin allosteric modifiers is guided by the precedent set by natural effectors like 2,3-diphosphoglycerate (2,3-DPG) and synthetic predecessors like bezafibrate. Current time information in Bangalore, IN.researchgate.net The core principle is to design molecules that can enter the red blood cell, bind to a specific site on hemoglobin, and shift the allosteric equilibrium from the high-affinity R-state towards the low-affinity T-state. googleapis.comtn-sanso.co.jp

Key design considerations include:

Targeted Binding : Molecules are designed to fit precisely within known binding pockets of hemoglobin, such as the central water cavity. chemsrc.comebi.ac.uk

Optimized Affinity : The molecule must have sufficient affinity for the T-state of hemoglobin to be effective.

Structural Scaffolding : Utilizing scaffolds like phenoxyacetic acid, which proved effective in earlier lipid-lowering drugs and later as hemoglobin modifiers, provides a robust starting point for new designs. google.commdpi.comnih.gov

Modulation of Physicochemical Properties : Modifications are made to enhance cell membrane permeability and ensure the compound can reach its target inside the erythrocyte. medchemexpress.com

Evaluation of Efaproxiral Analogues and Derivatives in In Vitro Systems

To improve upon the activity of Efaproxiral, numerous analogs and derivatives have been synthesized and evaluated in laboratory settings. These studies aim to identify modifications that enhance the desired oxygen-releasing effect.

One area of investigation involved creating chiral analogues. In a series of 2-(aryloxy)-2-alkanoic acids, one specific chiral compound, (-)-(1R,2R)-1-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylcyclopentane carboxylic acid , demonstrated superior in vitro activity in hemoglobin solutions when compared to Efaproxiral. chemsrc.com

Another study focused on synthesizing novel phenoxyacetic acid analogues to identify compounds with greater efficacy. mdpi.com The oxygen-releasing property was measured by the change in the partial pressure of oxygen at which hemoglobin is 50% saturated (ΔP₅₀). As shown in the table below, several new compounds exhibited a greater effect than Efaproxiral.

CompoundΔP₅₀ (mmHg)Activity Relative to Efaproxiral
Efaproxiral (Positive Control)36.401.00
Compound 18g35.710.98
Compound 19c45.501.25
Compound 19t44.381.22
Compound 19y38.781.07

Compounds 19c and 19t were particularly effective, showing a significantly improved ability to promote oxygen release from red blood cells compared to the parent compound. mdpi.com

Computational Approaches in SAR Elucidation and Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery, and the development of hemoglobin modifiers is no exception. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) are instrumental in understanding SAR and optimizing lead compounds. google.comlibretexts.org

Molecular Docking : This technique was used to model the binding of Efaproxiral and its analogs into the central water cavity of hemoglobin. google.commdpi.com These simulations confirmed the importance of the key interactions, such as the hydrogen bond with Lys99 and the hydrophobic fit of the 3,5-dimethyl aniline group, providing a rational basis for designing new derivatives with potentially stronger binding or improved effects. google.com

Structure-Based Drug Design (SBDD) : The initial discovery and subsequent refinement of Efaproxiral were heavily influenced by SBDD, which uses high-resolution structural information from X-ray crystallography to guide the design of potent and selective compounds. Current time information in Bangalore, IN.chemsrc.comebi.ac.uk

These computational tools allow researchers to predict how structural changes will affect binding and activity, saving time and resources by prioritizing the synthesis of the most promising candidates.

Role of Deuteration in SAR Studies and Isotope Effects on Biological Activity

The creation of Efaproxiral-d6 represents a specific strategy within SAR studies focused on optimizing the metabolic profile of the drug. Deuteration is the selective replacement of hydrogen (¹H) atoms with their heavier, stable isotope, deuterium (B1214612) (²H or D). researchgate.netjuniperpublishers.com While this compound is available from chemical suppliers for research purposes, indicating its synthesis and use in experimental settings, detailed published studies on its specific biological activity are not widely available. chemsrc.comchemsrc.com However, the rationale for its development is well-founded in the principles of medicinal chemistry.

The primary motivation for deuteration is to leverage the kinetic isotope effect (KIE) . portico.orgwikipedia.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. libretexts.orgportico.org Consequently, it requires more energy to break a C-D bond. libretexts.orgwikipedia.org

Many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP450) family, in reactions that involve the cleavage of a C-H bond as the rate-limiting step. juniperpublishers.com By replacing hydrogen with deuterium at these metabolically vulnerable sites ("soft spots"), the rate of metabolism can be significantly slowed. researchgate.netjuniperpublishers.com This can lead to:

An increased biological half-life of the drug. researchgate.netjuniperpublishers.com

Potentially reduced formation of toxic or undesired metabolites, an effect known as "metabolic shunting". researchgate.netjuniperpublishers.com

Advanced Research Methodologies Applied to Efaproxiral D6 Studies

High-Throughput In Vitro Assays for Hemoglobin-Oxygen Affinity Modulation

The primary mechanism of Efaproxiral (B1662174) is the reduction of hemoglobin's affinity for oxygen, thereby promoting oxygen release to tissues. nih.govselleckchem.comontosight.ai To discover and characterize compounds with this activity, high-throughput screening (HTS) assays are essential. Traditional methods for measuring oxygen-hemoglobin dissociation curves are often low-throughput. nih.gov

A significant advancement in this area is the development of the Oxygen Dissociation Assay (ODA). nih.govdovepress.com This 96-well plate-based method allows for the rapid, concurrent screening of numerous compounds and conditions. The ODA quantifies the percentage of oxygenated hemoglobin (%oxyHb) over time as the sample is deoxygenated with nitrogen gas. The assay leverages the distinct spectral shifts that occur when hemoglobin transitions from its oxygenated state (oxyHb) to its deoxygenated state (deoxyHb). dovepress.com By comparing the deoxygenation rate of hemoglobin in the presence of a test compound to a control, researchers can quickly identify molecules that modulate oxygen affinity. nih.gov For instance, a compound like Efaproxiral, which stabilizes the deoxygenated state, will show a faster decrease in %oxyHb compared to the control. nih.gov

Table 1: Comparison of Oxygen Dissociation Assay (ODA) with Traditional Hemox™ Analyzer Method
ParameterOxygen Dissociation Assay (ODA)Traditional Method (e.g., Hemox™ Analyzer)
Format96-well plateSingle cuvette
ThroughputHighLow
PrincipleMeasures spectral changes during controlled deoxygenationGenerates a full oxygen equilibrium curve (OEC)
Primary OutputChange in % oxygenated hemoglobin over timeP50 value (oxygen pressure at 50% saturation)
ApplicationPrimary screening, lead identificationDetailed characterization, confirmation

The ODA has demonstrated a strong correlation with data from industry-standard instruments, validating its use for screening and identifying potent hemoglobin modifiers. nih.gov

Advanced Imaging Techniques for In Vivo Oxygenation Assessment in Animal Models

Evaluating the direct effect of Efaproxiral on tissue oxygenation in a living system requires sophisticated, non-invasive imaging techniques. These methods provide critical spatial and temporal information on how the compound alters the oxygen microenvironment, particularly in preclinical tumor models where hypoxia is a key feature. frontiersin.orgsnmjournals.org

Electron Paramagnetic Resonance (EPR) Oximetry is a powerful technique used to make repeated, quantitative measurements of the partial pressure of oxygen (pO2) in tissues. nih.govallenpress.com In studies involving Efaproxiral, EPR oximetry has been used in animal models with implanted oxygen-sensing probes, such as lithium phthalocyanine (B1677752) (LiPc) crystals. nih.govallenpress.com This methodology allows researchers to monitor pO2 changes in real-time within specific tissues, such as tumors and normal brain tissue, following the administration of the compound. nih.gov Studies have demonstrated that Efaproxiral administration leads to a significant and reproducible increase in tumor pO2. nih.govallenpress.commedchemexpress.com

Table 2: Representative EPR Oximetry Findings in a 9L Intracranial Tumor Model in Rats After Efaproxiral Administration. nih.gov
ParameterTumor TissueNormal Brain Tissue
Time to Maximum pO2 Increase52.9 - 59.7 minutes54.1 - 63.2 minutes
Maximum pO2 Achieved (Range over 6 days)139.7 - 197.7 mm Hg103.0 - 135.9 mm Hg
Time to Return to Baseline pO2106.0 - 126.5 minutesNot specified

Positron Emission Tomography (PET) Imaging with hypoxia-specific radiotracers, such as 18F-misonidazole (18F-FMISO), is another key imaging modality. snmjournals.org While not directly measuring the effect of Efaproxiral, hypoxia PET imaging is used to identify hypoxic tumors that would be most likely to benefit from an oxygen-modulating agent. snmjournals.org This technique allows for the non-invasive characterization of the tumor microenvironment, guiding the selection of appropriate therapies and assessing their potential efficacy. snmjournals.orgmdpi.com

Crystallography and Spectroscopic Methods for Molecular Interaction Analysis

Understanding how Efaproxiral functions at a molecular level requires detailed structural analysis of its interaction with the hemoglobin tetramer. X-ray crystallography has been the definitive method for this purpose. researchgate.netnih.govnih.gov

Crystallographic studies have revealed that Efaproxiral binds non-covalently within the central water cavity of the deoxygenated (T-state) hemoglobin tetramer. nih.govresearchgate.netascopubs.org It stabilizes this low-oxygen-affinity conformation, which explains its mechanism of action. ontosight.ai The binding stoichiometry is typically a 2:1 ratio of Efaproxiral to hemoglobin. researchgate.net Each molecule interacts with residues from two α-subunits and one β-subunit, forming a bridge that holds the T-state structure. researchgate.net

Table 3: Key Molecular Interactions of Efaproxiral with Deoxyhemoglobin as Determined by X-ray Crystallography. researchgate.netnih.gov
Interaction TypeHemoglobin Residues Involved (Symmetry-Related)
Hydrophobic InteractionsResidues from α- and β-subunits within the central cavity
Hydrogen BondsResidues from α- and β-subunits
Binding SiteCentral water cavity, spanning two clofibric acid (CFA) binding sites
Stabilized StateT-state (Deoxyhemoglobin)

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, complement crystallographic data by providing insights into the solution-state dynamics of hemoglobin. NMR studies have been instrumental in characterizing the different conformational states of hemoglobin (e.g., R, R2) and how they are influenced by the binding of allosteric effectors. nih.gov

Bioanalytical Methods for Compound Quantitation in Preclinical Samples

Accurate quantification of Efaproxiral in biological matrices like plasma, urine, and red blood cells is fundamental for pharmacokinetic and pharmacodynamic studies. nih.govnih.gov The gold standard for this application is hyphenated mass spectrometry techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netpnrjournal.comnih.gov

LC-MS/MS methods offer high sensitivity, specificity, and robustness, allowing for the detection of the compound at very low concentrations. researchgate.netpnrjournal.comresearchgate.net In these assays, a deuterated internal standard, such as Efaproxiral-d6, is essential. medchemexpress.com Because this compound is chemically identical to Efaproxiral but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte to the known concentration of the internal standard, any variability during sample preparation and analysis can be corrected, leading to highly accurate and precise quantification. researchgate.netresearchgate.net

Validated LC-MS/MS methods have been developed for Efaproxiral in various preclinical samples. nih.govresearchgate.net These methods are characterized by key validation parameters that ensure their reliability.

Table 4: Typical Validation Parameters for an LC-MS/MS Method for Efaproxiral Quantitation in Equine Plasma and Urine. nih.govresearchgate.net
ParameterPlasmaUrine
Limit of Detection (LOD)0.05 ng/mL0.1 ng/mL
Precision (%CV)Good (Specific values not detailed)Good (Specific values not detailed)
AccuracyGood (Specific values not detailed)Good (Specific values not detailed)
RecoveryGood (Specific values not detailed)Good (Specific values not detailed)

These methods are also capable of identifying metabolites of the parent compound by analyzing their mass fragmentation patterns. nih.govresearchgate.net

Ex Vivo and In Vitro Blood-Based Models for Oxygen Dissociation Curve Analysis

To quantify the direct pharmacodynamic effect of Efaproxiral on its target, researchers use ex vivo and in vitro models based on whole blood or purified red blood cells. nih.gov The primary analysis performed is the measurement of the oxygen-hemoglobin dissociation curve (ODC), which plots hemoglobin's oxygen saturation against the partial pressure of oxygen. ahajournals.org

The key parameter derived from the ODC is the P50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated. nih.govresearchgate.net An increase in the P50 value signifies a "rightward shift" of the curve, indicating a lower affinity of hemoglobin for oxygen and enhanced oxygen release. researchgate.net

Specialized instruments, such as a Hemox™ Analyzer or a custom O2 dissociation analyzer, are used for these measurements. nih.govdovepress.comphysiology.org Blood samples are taken from preclinical models after administration of the compound, or the compound is incubated directly with blood samples in vitro. The instrument then deoxygenates the sample while continuously measuring both oxygen saturation and pO2 to generate the curve. nih.govdovepress.com Research has shown that Efaproxiral causes a significant, dose-dependent rightward shift in the ODC. nih.govphysiology.org This effect can also be pH-dependent, with a more pronounced effect at lower pH, which is relevant to the acidic microenvironment of hypoxic tissues. nih.govdovepress.com

Table 5: Effect of Efaproxiral on Hemoglobin P50 at Different pH Values. nih.gov
CompoundpHP50 (mm Hg)Change in P50 (ΔP50)
Efaproxiral8.05.017.7 mm Hg
6.822.7

These blood-based models are crucial for establishing the relationship between the concentration of Efaproxiral in red blood cells and the magnitude of the pharmacodynamic effect (i.e., the P50 shift). nih.gov

Future Directions and Unexplored Research Avenues for Efaproxiral D6

Investigation of Novel Therapeutic Applications in Preclinical Disease Models

The primary application of efaproxiral (B1662174) has been as an adjunct to radiation therapy for hypoxic tumors. nih.gov However, its fundamental mechanism of enhancing oxygen delivery suggests potential benefits in a wider range of pathologies characterized by hypoxia. Preclinical studies using animal models are a crucial next step to explore these novel applications for Efaproxiral-d6.

Future research should focus on disease models where tissue hypoxia is a key driver of pathology. This could include conditions such as:

Ischemic Stroke: By potentially increasing oxygen supply to the ischemic penumbra, this compound could be investigated for neuroprotective effects.

Myocardial Infarction: Similar to stroke, enhanced oxygen delivery to cardiac tissue at risk could be a therapeutic strategy. wikipedia.org

Peripheral Artery Disease: Investigating whether improved oxygenation can alleviate symptoms and improve tissue viability in models of limb ischemia.

Sickle Cell Disease: The parent compound, efaproxiral, has been mentioned in the context of sickle cell disease, and exploring the deuterated version's ability to modulate red blood cell properties and reduce sickling under hypoxic conditions is a valid avenue. wikipedia.orgsemanticscholar.org

Exploration of this compound in Drug Repurposing Initiatives for Hypoxia-Related Conditions

Drug repurposing offers a streamlined path for drug development by identifying new uses for existing or previously studied compounds. nih.gov Efaproxiral, with its established (though not fully successful in all trials) clinical history, is a candidate for such initiatives. wikipedia.orgnih.gov The development of this compound adds a new dimension to this, as its potentially altered pharmacokinetic profile could make it more suitable for chronic or different acute conditions than its parent compound.

A computational and experimental approach could be employed for this exploration:

In Silico Screening: Utilizing pharmacophore models and virtual screening of databases to identify potential new targets for this compound beyond hemoglobin. A study has already repurposed efaproxiral towards GPR40, a receptor involved in insulin (B600854) secretion. nih.gov

In Vitro Assays: Testing the activity of this compound against a panel of receptors and enzymes involved in hypoxia-related signaling pathways.

Phenotypic Screening: Using cell-based assays that model various disease states to identify unexpected therapeutic effects of the deuterated compound.

These initiatives could uncover novel applications for this compound in conditions where modest but sustained improvements in oxygenation are beneficial.

Detailed Pharmacokinetic and Metabolic Profiling of Deuterated Analogue in Animal Models

A cornerstone of future research into this compound is a thorough understanding of its pharmacokinetic (PK) and metabolic profile. The primary rationale for deuterating drugs is often to alter their metabolism, typically by slowing down metabolic processes that involve the breaking of carbon-hydrogen bonds. researchgate.netjuniperpublishers.combioscientia.de This is known as the kinetic isotope effect. bioscientia.de

Detailed studies in animal models (e.g., rats, dogs) are necessary to characterize:

Absorption, Distribution, Metabolism, and Excretion (ADME): Comparing the ADME properties of this compound to its non-deuterated counterpart.

Half-life and Clearance: Deuteration is expected to increase the biological half-life and reduce systemic clearance. juniperpublishers.cominformaticsjournals.co.in Quantifying this change is crucial for determining potential dosing regimens.

Metabolic Pathways: Identifying the primary metabolic pathways of this compound and determining if deuteration leads to "metabolic switching" — the redirection of metabolism towards alternative pathways. bioscientia.de This could potentially reduce the formation of undesirable metabolites.

Bioavailability: Assessing if deuteration impacts the oral or intravenous bioavailability of the compound.

The table below outlines key pharmacokinetic parameters that would need to be compared between efaproxiral and this compound in preclinical models.

ParameterDescriptionPotential Impact of Deuteration (for this compound)
Half-life (t½) The time it takes for the concentration of the drug in the body to be reduced by half.Expected to be longer than efaproxiral. juniperpublishers.com
Clearance (CL) The volume of plasma cleared of the drug per unit time.Expected to be lower than efaproxiral. researchgate.net
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.May be altered depending on changes in protein binding and tissue distribution.
Area Under the Curve (AUC) The total exposure to a drug over time.Expected to be greater than efaproxiral. juniperpublishers.com
Metabolite Profile The identity and quantity of metabolic byproducts.May differ from efaproxiral, potentially with a reduction in metabolites formed through C-H bond cleavage. bioscientia.de

This table presents hypothesized changes based on general principles of drug deuteration and requires experimental verification for this compound.

Advancements in Deuterated Allosteric Modulator Design for Precision Research

The development of this compound is part of a broader strategy in medicinal chemistry to use deuterium (B1214612) to fine-tune the properties of bioactive molecules. nih.gov Future research should not be limited to the currently conceived this compound but should explore the concept of "precision deuteration." bioscientia.de This involves strategically placing deuterium atoms at different positions within the efaproxiral molecule to achieve specific desired effects.

Key areas for advancement include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of efaproxiral analogues with deuterium at various metabolically susceptible positions to understand how this affects potency, selectivity, and pharmacokinetic properties. acs.org

Computational Modeling: Using molecular docking and simulation to predict how deuteration at specific sites will affect the binding of the modulator to hemoglobin and its interaction with metabolic enzymes like cytochrome P450s. bioscientia.de

Allosteric Modulation Specificity: Investigating whether deuteration can alter the allosteric effects of the molecule, potentially leading to more precise control over hemoglobin's oxygen affinity or even influencing its interaction with other allosteric effectors.

This line of research could lead to the development of a new generation of deuterated allosteric modulators with highly tailored and optimized therapeutic profiles.

Addressing Research Gaps in Understanding Long-Term Molecular and Cellular Effects

While the acute effects of efaproxiral on hemoglobin and oxygen delivery are relatively well-understood, the long-term molecular and cellular consequences, particularly for a deuterated analogue, remain a significant research gap. nih.govnih.gov Addressing these unknowns is critical for the future development and potential clinical translation of this compound.

Future studies should aim to elucidate:

Off-Target Effects: Comprehensive screening to determine if this compound or its metabolites interact with other cellular components or signaling pathways over extended periods.

Impact on Hypoxia-Inducible Factor (HIF) Pathways: Since this compound is designed to modulate tissue oxygen levels, understanding its long-term influence on the master regulators of the cellular response to hypoxia is essential.

Isotope Effects Beyond Metabolism: Exploring whether the presence of deuterium has any subtle, long-term biological effects independent of its influence on pharmacokinetics, for instance, on protein-ligand interactions or cellular signaling.

Closing these knowledge gaps through dedicated long-term preclinical studies will be paramount to ensuring a comprehensive understanding of the potential benefits and risks associated with this compound.

Q & A

Basic: What are the validated analytical methods for quantifying Efaproxiral-d6 in biological matrices, and what parameters ensure reliability?

Answer:
Quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for deuterated compounds. Key validation parameters include:

  • Linearity (R² ≥ 0.99 over a physiologically relevant concentration range).
  • Accuracy (85–115% recovery in spiked samples).
  • Precision (intra- and inter-day CV < 15%).
  • Matrix effects , assessed via post-column infusion to detect ion suppression/enhancement .
    Reference guidelines: ICH M10 for bioanalytical method validation.

Basic: How is this compound synthesized, and what spectroscopic techniques confirm its structural integrity?

Answer:
Synthesis involves deuterium incorporation at specific positions via catalytic exchange or custom organic synthesis. Structural confirmation requires:

  • NMR spectroscopy (¹H and ²H NMR to verify deuterium placement and purity).
  • High-resolution mass spectrometry (HRMS) for exact mass matching (±5 ppm).
  • Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups .

Basic: What experimental models are optimal for studying this compound’s mechanism of action as a radiosensitizer?

Answer:

  • In vitro : Hypoxic tumor cell lines (e.g., HCT-116 colorectal cancer cells) exposed to γ-radiation, with clonogenic assays to measure survival fractions.
  • In vivo : Xenograft models (e.g., murine breast cancer) with immunohistochemistry to assess hypoxia markers (HIF-1α) post-treatment .
    Control groups must include non-deuterated Efaproxiral to isolate isotopic effects.

Advanced: How can researchers address contradictions in pharmacokinetic data between preclinical and clinical studies?

Answer:
Discrepancies often arise from interspecies metabolic differences or tumor microenvironment variability. Mitigation strategies:

  • Physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans.
  • Microdosing trials with accelerator mass spectrometry (AMS) for ultra-sensitive detection of deuterated metabolites .
  • Meta-analysis of phase I/II trial data to identify covariates (e.g., renal function) affecting clearance .

Advanced: What methodologies resolve conflicting results in this compound’s oxygen-binding affinity across studies?

Answer:

  • Isothermal titration calorimetry (ITC) provides direct measurements of binding thermodynamics.
  • Molecular dynamics simulations to compare deuterated vs. non-deuterated interactions with hemoglobin.
  • Standardize assay conditions (pH, temperature, oxygen tension) using hypoxia chambers for reproducibility .

Advanced: How should researchers design experiments to differentiate isotope effects from confounding variables in efficacy studies?

Answer:

  • Dual-isotope tracing : Co-administer this compound and ¹³C-labeled analogs to track metabolic pathways independently.
  • Knockout models : Use CRISPR-edited cell lines lacking enzymes implicated in deuterium exchange (e.g., alanine dehydrogenases).
  • Cross-over studies in animal models to control for inter-subject variability .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in combinatorial therapy trials?

Answer:

  • Bliss independence or Chou-Talalay synergy analysis to quantify additive vs. synergistic effects with radiation/chemotherapy.
  • Mixed-effects models to account for repeated measures and inter-patient variability.
  • Power analysis (α=0.05, β=0.2) to determine cohort sizes, given high attrition rates in oncology trials .

Advanced: How can metabolomic studies identify biomarkers predictive of this compound response?

Answer:

  • Untargeted LC-MS metabolomics on pre-treatment serum samples, followed by orthogonal partial least squares-discriminant analysis (OPLS-DA) to isolate predictive metabolites.
  • Pathway enrichment analysis (via KEGG or Reactome) to link biomarkers to hypoxia-response pathways.
  • Validation in independent cohorts using targeted MRM assays .

Advanced: What protocols ensure long-term stability of this compound in formulation studies?

Answer:

  • Forced degradation studies under accelerated conditions (40°C/75% RH) to identify degradation products via LC-UV/MS.
  • Lyophilization with cryoprotectants (trehalose) to prevent deuterium loss in aqueous solutions.
  • Real-time stability monitoring using qNMR to track deuterium retention .

Advanced: How should regulatory considerations influence preclinical-to-clinical translation of this compound?

Answer:

  • FDA/EMA guidelines : Demonstrate deuterium’s impact on toxicity (e.g., comparative CYP inhibition assays).
  • Good Laboratory Practice (GLP) : Validate assays for metabolite profiling and residual solvent analysis.
  • IND-enabling studies : Include toxicokinetics in non-rodent species (e.g., canine) to assess species-specific isotope effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.